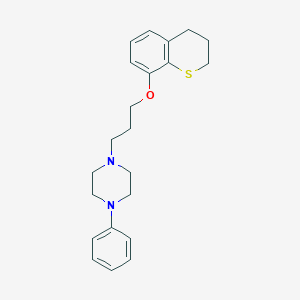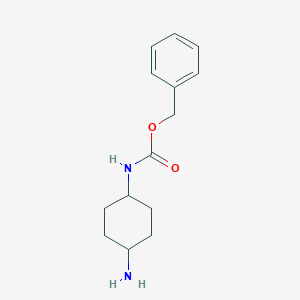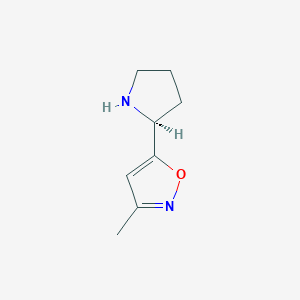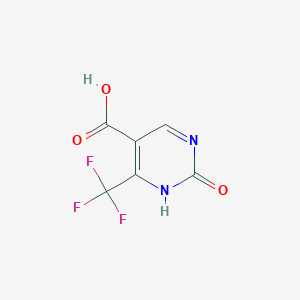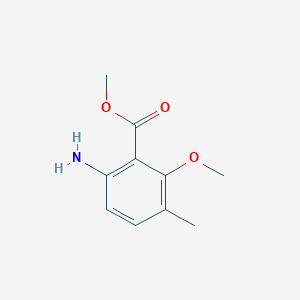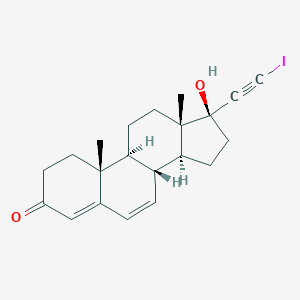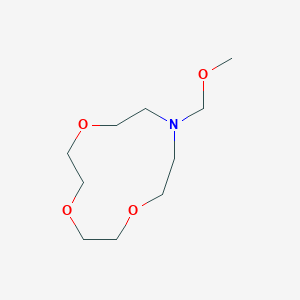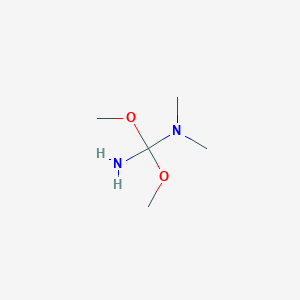![molecular formula C8H11N3 B116342 6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine CAS No. 142425-83-0](/img/structure/B116342.png)
6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine, commonly known as CPB, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB is a bicyclic compound that contains a pyridine ring fused with a cyclopentene ring. The compound has a molecular formula of C10H12N2 and a molecular weight of 160.22 g/mol.
Wirkmechanismus
The mechanism of action of CPB is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects through various pathways, including the inhibition of protein kinase C, the activation of the Nrf2/ARE pathway, and the modulation of the PI3K/Akt/mTOR signaling pathway.
Biochemische Und Physiologische Effekte
CPB has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of protein kinase C, which plays a critical role in cell proliferation, differentiation, and apoptosis. CPB has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms against oxidative stress and inflammation. Additionally, CPB has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, survival, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
CPB has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to have low toxicity in animal models. Additionally, CPB has been shown to possess a broad range of therapeutic applications, making it a versatile compound for scientific research. However, CPB also has some limitations for lab experiments. The compound has poor solubility in water, which can make it challenging to administer in animal models. Additionally, the mechanism of action of CPB is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on CPB. One area of research could focus on the development of novel synthesis methods for CPB that improve its solubility and bioavailability. Another area of research could focus on elucidating the mechanism of action of CPB, which could provide insight into its therapeutic applications. Additionally, future research could investigate the potential of CPB as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Synthesemethoden
CPB can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid or an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. Other methods include the reductive amination of pyridine-3,4-dione with cyclopentadiene and the cyclization of N-(2-bromoethyl)pyridin-3-amine with cyclopentadiene.
Wissenschaftliche Forschungsanwendungen
CPB has shown potential therapeutic applications in various scientific research studies. The compound has been studied for its antitumor, anti-inflammatory, and neuroprotective effects. CPB has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. The compound has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, CPB has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
142425-83-0 |
|---|---|
Produktname |
6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine |
Molekularformel |
C8H11N3 |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-diamine |
InChI |
InChI=1S/C8H11N3/c9-6-4-11-7-3-1-2-5(7)8(6)10/h4H,1-3,9H2,(H2,10,11) |
InChI-Schlüssel |
UEHZWXHOFWQYCU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CN=C2C1)N)N |
Kanonische SMILES |
C1CC2=C(C(=CN=C2C1)N)N |
Synonyme |
5H-Cyclopenta[b]pyridine-3,4-diamine,6,7-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



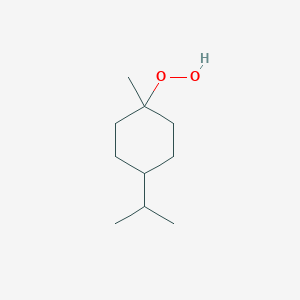
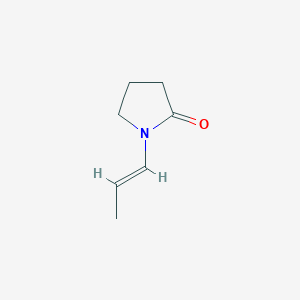
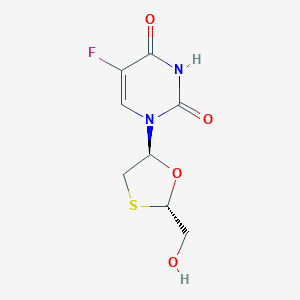
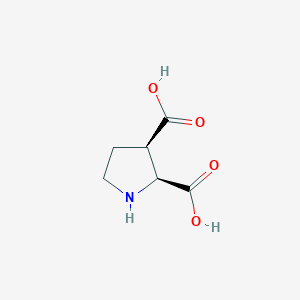
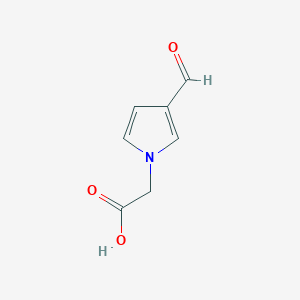
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
